Comprehensive Spectroscopic Elucidation of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide: A Technical Guide
Comprehensive Spectroscopic Elucidation of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide: A Technical Guide
Executive Summary
In modern drug discovery, pyrazine-2-carboxamide derivatives serve as critical pharmacophores, frequently utilized in the development of kinase inhibitors, antivirals, and antimycobacterial agents [1]. The structural validation of these complex heteroaromatic systems requires a robust, orthogonal analytical approach. This whitepaper provides an in-depth technical guide for the spectroscopic elucidation of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CAS: 936564-98-6). By synergizing High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating matrix of structural proof.
Molecular Architecture & Analytical Strategy
The target molecule, C₁₂H₈ClFN₄O₂, features a pyrazine core substituted at the C2 position with a primary carboxamide and at the C3 position with a secondary amide linked to a di-halogenated phenyl ring. The presence of multiple heteroatoms (N, O, F, Cl) and hydrogen-bond donors/acceptors creates a rigid, highly conjugated system.
To prevent analytical misinterpretation caused by tautomerization or rotational isomers, our strategy employs a multi-tiered workflow. HRMS establishes the exact molecular formula and isotopic signature; ATR-FTIR maps the vibrational modes of the solid-state conformation; and Multinuclear NMR (¹H, ¹³C, ¹⁹F) provides the definitive atomic connectivity matrix.
Figure 1: Orthogonal spectroscopic workflow for comprehensive structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Design
Electrospray Ionization (ESI) in positive mode is the optimal ionization technique for this molecule. The basic pyrazine nitrogens and the primary amide group act as excellent proton acceptors, readily forming the [M+H]⁺ pseudomolecular ion. Furthermore, the presence of a single chlorine atom provides a built-in diagnostic tool: the natural isotopic abundance of ³⁵Cl to ³⁷Cl (approx. 3:1) must be reflected in the mass spectrum, acting as a self-validating check for the molecular formula.
Self-Validating Protocol: ESI-TOF HRMS
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System Suitability: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm.
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid. Rationale: Formic acid forces the equilibrium toward the protonated state, maximizing signal-to-noise.
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Injection & Ionization: Inject 2 µL into the ESI source. Parameters: Capillary voltage at 3.5 kV; Drying gas at 8 L/min (300 °C).
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Acquisition & CID: Acquire full scan MS data (m/z 100–1000). Perform targeted Collision-Induced Dissociation (CID) at 20 eV to map the fragmentation pathways.
Data Presentation & Fragmentation Pathway
Upon CID, the molecule preferentially cleaves at the secondary amide bond, a characteristic fragmentation for halogenated benzamides [3].
Table 1: HRMS and MS/MS Data Summary
| Ion Type | Formula | Theoretical m/z | Observed m/z | Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₂H₉³⁵ClFN₄O₂⁺ | 295.0393 | 295.0398 | +1.7 |
| [M+2+H]⁺ | C₁₂H₉³⁷ClFN₄O₂⁺ | 297.0363 | 297.0369 | +2.0 |
| Fragment 1 | C₇H₃³⁵ClFO⁺ | 156.9851 | 156.9848 | -1.9 |
| Fragment 2 | C₅H₇N₄O⁺ | 139.0614 | 139.0618 | +2.8 |
Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Vibrational Spectroscopy (ATR-FTIR)
Causality of Experimental Design
Traditional KBr pellet FTIR can induce polymorphic changes or ion-exchange reactions with halogenated compounds under high pressure. Attenuated Total Reflectance (ATR) is utilized here because it is non-destructive and preserves the native solid-state hydrogen-bonding network. The 2-fluorobenzamide moiety is known to form strong intramolecular hydrogen bonds (N-H···F), which significantly shifts the Amide II bending frequencies [2].
Self-Validating Protocol: ATR-FTIR
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Background Subtraction: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ and H₂O interference.
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Sample Application: Place ~2 mg of the crystalline powder onto the crystal. Apply uniform pressure using the anvil. Rationale: Consistent pressure ensures uniform optical contact, preventing peak distortion.
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Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Validate that the maximum absorbance does not exceed 1.0 to ensure adherence to the Beer-Lambert law.
Data Presentation
Table 2: ATR-FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3410, 3280 | Medium | Primary Amide (-CONH₂) | N-H asymmetric and symmetric stretch |
| 3150 | Med, Broad | Secondary Amide (-NHCO-) | N-H stretch (hydrogen-bonded) |
| 1685 | Strong | Primary Amide | C=O stretch (Amide I) |
| 1655 | Strong | Secondary Amide | C=O stretch (Amide I) |
| 1540 | Strong | Secondary Amide | N-H bend (Amide II) |
| 1230 | Medium | Aryl Fluoride | C-F stretch |
| 765 | Strong | Aryl Chloride | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Design
The selection of the NMR solvent is the most critical variable. In protic solvents (e.g., CD₃OD) or solvents with trace moisture (e.g., CDCl₃), the primary and secondary amide protons undergo rapid chemical exchange, broadening or entirely erasing their signals. DMSO-d₆ is chosen because it acts as a strong hydrogen-bond acceptor, locking the N-H protons in place and slowing their exchange rate on the NMR timescale [4]. This allows for the observation of the critical secondary amide singlet (~11.8 ppm) and the two distinct broad singlets of the primary amide (~8.3 and 7.9 ppm, separated due to restricted C-N bond rotation). Furthermore, ¹⁹F NMR is utilized to unambiguously assign the phenyl ring carbons via scalar ¹³C-¹⁹F coupling (J-coupling).
Self-Validating Protocol: Multinuclear NMR
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS.
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System Locking & Shimming: Insert into a 500 MHz spectrometer. Lock to the deuterium frequency of DMSO. Perform gradient shimming until the TMS linewidth is < 1.0 Hz. Rationale: Perfect homogeneity is required to resolve the fine ¹H-¹⁹F coupling on the phenyl ring.
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Acquisition (1D): Acquire ¹H NMR (16 scans, 2s relaxation delay), ¹³C NMR (1024 scans), and ¹⁹F NMR (64 scans, proton-decoupled).
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Acquisition (2D): Run ¹H-¹³C HMBC to trace long-range connectivity (e.g., linking the pyrazine H-5/H-6 to the C2 and C3 carbons).
Data Presentation
The ¹³C NMR spectrum is highly diagnostic due to the massive splitting of the C-2' carbon by the directly attached fluorine atom (¹J_CF ~ 250 Hz).
Table 3: Multinuclear NMR Assignments (DMSO-d₆, 500 MHz)
| Nucleus | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 11.85 | s | - | Secondary Amide NH |
| ¹H | 8.62 | d | 2.8 | Pyrazine H-6 |
| ¹H | 8.41 | d | 2.8 | Pyrazine H-5 |
| ¹H | 8.35, 7.92 | br s | - | Primary Amide NH₂ |
| ¹H | 7.85 | dd | 6.0, 2.8 | Phenyl H-6' |
| ¹H | 7.70 | ddd | 9.0, 4.0, 2.8 | Phenyl H-4' |
| ¹H | 7.45 | dd | 9.5, 9.0 | Phenyl H-3' |
| ¹⁹F | -115.5 | m | - | Phenyl F-2' |
| ¹³C | 166.2 | s | - | C=O (Primary Amide) |
| ¹³C | 163.5 | s | - | C=O (Secondary Amide) |
| ¹³C | 158.4 | d | 250.5 | Phenyl C-2' (C-F) |
| ¹³C | 150.1 | s | - | Pyrazine C-3 |
| ¹³C | 145.2 | s | - | Pyrazine C-5 |
| ¹³C | 143.8 | s | - | Pyrazine C-6 |
| ¹³C | 140.5 | s | - | Pyrazine C-2 |
| ¹³C | 133.2 | d | 8.5 | Phenyl C-4' |
| ¹³C | 130.1 | d | 4.0 | Phenyl C-6' |
| ¹³C | 128.5 | d | 3.5 | Phenyl C-5' (C-Cl) |
| ¹³C | 125.4 | d | 15.2 | Phenyl C-1' |
| ¹³C | 118.6 | d | 22.4 | Phenyl C-3' |
Conclusion
The structural elucidation of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide requires a rigorous, multi-modal approach. The isotopic pattern in HRMS definitively proves the halogen content, while the fragmentation pathway confirms the sequence of the building blocks. ATR-FTIR validates the intact amide functionalities in their native solid state. Finally, the use of DMSO-d₆ in NMR spectroscopy arrests proton exchange, allowing for the complete mapping of the hydrogen-bond network, while ¹⁹F-¹³C scalar coupling provides absolute certainty regarding the regiochemistry of the halogenated phenyl ring.
References
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Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity Source: PubMed Central (PMC) URL: [Link][1]
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Title: A DFT and AIM analysis of the spin-spin couplings across the hydrogen bond in the 2-fluorobenzamide and related compounds Source: Magnetic Resonance in Chemistry URL: [Link][2]
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Title: Discovery of a Novel Oral Proteasome Inhibitor to Block NLRP3 Inflammasome Activation with Anti-inflammation Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]
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Title: N-(2,4-Difluorophenyl)-2-fluorobenzamide Source: MDPI (Molbank) URL: [Link][4]
